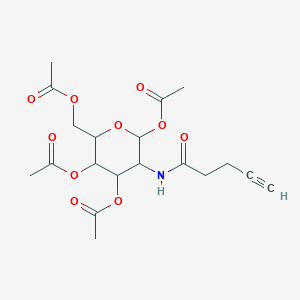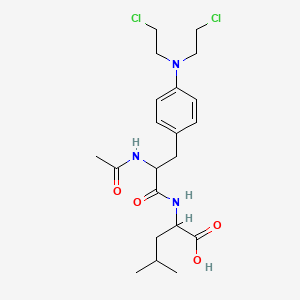
NCGC2327
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NCGC2327 is a novel potent inhibitor of IRAK1/4 and FLT3.
Applications De Recherche Scientifique
Data Sharing Practices in Scientific Research
- The study by Tenopir et al. (2011) highlights the importance of data sharing in scientific research, noting that researchers often do not make their data electronically available due to constraints such as insufficient time and lack of funding. The study emphasizes the need for improved support for data management to enhance data sharing and preservation in the long term.
Influence of Teaching Methods on Scientific Practices
- Ricketts (2014) examines the ideas of preservice elementary teachers about scientific practices, emphasizing the importance of argumentation, communication, and critical thinking in science, while noting confusion over modeling and analysis processes. The study suggests the need for improved educational frameworks to better convey scientific practices to future teachers (Ricketts, 2014).
Community-Partnered Science and Health
- Hicks et al. (2012) discuss the evaluation of community-based participatory research to improve partnered science and community health, highlighting the importance of partnership, historical trust, advocacy, and adequate funding in conducting impactful community-centered scientific research (Hicks et al., 2012).
Propriétés
Formule moléculaire |
C20H21N7O |
|---|---|
Poids moléculaire |
375.436 |
Nom IUPAC |
6-(7-Methoxy-6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(pyrrolidin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C20H21N7O/c1-28-18-7-20-22-11-17(27(20)12-15(18)13-8-23-24-9-13)16-3-2-4-19(26-16)25-14-5-6-21-10-14/h2-4,7-9,11-12,14,21H,5-6,10H2,1H3,(H,23,24)(H,25,26) |
Clé InChI |
ZMZGUJSLGMATGF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC=C(C3=CC=CC(NC4CNCC4)=N3)N2C=C1C5=CNN=C5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NCGC2327; NCGC-2327; NCGC 2327 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-[3-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]benzenesulfonamide](/img/structure/B1193160.png)
![3-(3-chlorophenyl)-N-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B1193161.png)


